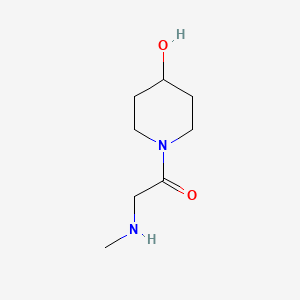
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group attached to the piperidine ring and a methylamino group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and methylamino groups. One common method involves the acetylation of 4-hydroxypiperidine followed by the introduction of the methylamino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxypiperidin-1-yl)ethan-1-one: Similar structure but lacks the methylamino group.
1-(4-Hydroxypyridin-3-yl)ethan-1-one: Similar structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both hydroxyl and methylamino groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(4-Hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as 1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₈H₁₇ClN₂O₂
- Molecular Weight: 208.69 g/mol
- CAS Number: 1181868-02-9
The compound exhibits various biological activities attributed to its structural features, particularly the piperidine ring and the hydroxyl group. Preliminary studies indicate that it may interact with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Potential Mechanisms:
- Neurotransmitter Modulation: The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Enzyme Inhibition: The compound may inhibit specific enzymes, which could lead to altered metabolic processes in cells.
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds often possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities against various pathogens.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole derivative 13b | Antibacterial | 0.12 | |
| Quinoline derivatives | Antifungal | 0.49 |
Anticancer Properties
Recent research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, some piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Case Study:
A study exploring the effects of various piperidine derivatives on cancer cell lines found that certain modifications enhanced their potency against specific cancer types. While direct studies on this compound are lacking, these findings suggest a potential for further investigation into its anticancer efficacy.
Toxicological Profile
The safety profile of this compound is essential for its therapeutic application. Toxicological assessments indicate that compounds within this class generally exhibit low toxicity; however, detailed studies are necessary to confirm the safety of this specific compound.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C8H16N2O2/c1-9-6-8(12)10-4-2-7(11)3-5-10/h7,9,11H,2-6H2,1H3 |
InChI Key |
RTLYKDWTLXRDJX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















